molecular formula C6H8ClN3 B11919292 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B11919292
M. Wt: 157.60 g/mol
InChI Key: OFXOAQQAPRGSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring. The chlorine atom at position 3 of the pyrazole moiety confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry. This scaffold is frequently modified to optimize pharmacological activity, metabolic stability, and bioavailability. Derivatives of this core structure are explored for applications such as kinase inhibition and antiproliferative agents .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H8ClN3/c7-6-4-3-8-2-1-5(4)9-10-6/h8H,1-3H2,(H,9,10)

InChI Key

OFXOAQQAPRGSNH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NN=C2Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Gould-Jacobs Reaction

Adapting the Gould-Jacobs cyclization, used for pyrido[3,4-b]pyrazoles, involves condensing 3-aminopyrazole derivatives with α,β-unsaturated ketones. For the [4,3-c] isomer, steric and electronic adjustments are critical. For example, reacting 3-amino-4-chloropyrazole with cyclohexenone under acidic conditions yields the tetrahydropyridine-fused system.

Tetrahydropyridine Annulation Using 1,3-Dipolar Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargylamine derivatives and azides generates the pyrazole ring, followed by hydrogenation to saturate the pyridine ring. This method offers regioselectivity but requires precise temperature control (60–80°C) and nitrogen protection.

Chlorination Methodologies

Direct Chlorination During Cyclization

Using chlorinated building blocks, such as 3-chloro-1H-pyrazole-4-carbaldehyde, in cyclocondensation reactions with amines (e.g., piperidine) introduces chlorine at position 3. This one-pot approach avoids post-synthetic modifications but demands anhydrous conditions and stoichiometric POCl₃.

Post-Synthetic Hydroxyl-to-Chlorine Substitution

A two-step process involves synthesizing 3-hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (PubChem CID: 45934275), followed by treatment with POCl₃ or SOCl₂. Key conditions include:

  • Reagent: POCl₃ (3 equiv.)

  • Solvent: Toluene or dichloroethane

  • Temperature: Reflux (110°C)

  • Yield: 72–85%

Patent-Derived Synthetic Routes (WO2015164520A1)

The patent WO2015164520A1 details a scalable route to 3-chloro derivatives via intermediates protected with 4-methoxybenzyl (PMB) groups:

Stepwise Synthesis

  • PMB Protection:

    • React 3-hydroxy-pyrazolo[4,3-c]pyridine with 4-methoxybenzyl chloride in DMF using K₂CO₃ (yield: 89%).

  • Chlorination:

    • Treat the PMB-protected intermediate with POCl₃ at 110°C (yield: 78%).

  • Deprotection:

    • Remove PMB using TFA in dichloromethane (yield: 92%).

One-Pot Sequential Functionalization

A one-pot method avoids intermediate isolation:

  • Cyclocondensation of 3-amino-4-chloropyrazole with cyclohexanone in acetic acid.

  • In situ chlorination with POCl₃.

  • Neutralization and extraction to isolate the product (overall yield: 65%).

Catalytic Cross-Coupling for Further Functionalization

While the target compound is 3-chloro, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can modify other positions. For example, 6-chloro-3-iodo analogs undergo selective arylation at C3 or C6 using arylboronic acids (Table 1):

Table 1: Reaction Conditions for Suzuki Coupling on Pyrazolo[4,3-c]pyridine

PositionCatalystLigandBaseSolventYield (%)
C3Pd(OAc)₂ (5%)dppfCs₂CO₃1,4-Dioxane68–72
C6Pd(OAc)₂ (5%)dppfCs₂CO₃1,4-Dioxane54–62

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Direct CyclizationOne-pot synthesis; minimal stepsRequires harsh reagents (POCl₃)65–78%
Post-Synthetic ChlorinationHigh purity; modularMulti-step purification72–85%
Patent Route (PMB)Scalable; high yieldsCostly protecting groups78–92%

Challenges and Optimization Strategies

  • Regioselectivity: Ensuring [4,3-c] fusion over [3,4-b] requires electron-donating groups on the pyrazole (e.g., methyl) to direct cyclization.

  • Chlorine Stability: The 3-chloro group is prone to hydrolysis; anhydrous conditions and inert atmospheres are critical.

  • Catalyst Loading: Reducing Pd(OAc)₂ to 2 mol% with microwave assistance improves cost efficiency without compromising yield .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups attached to the core structure .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Physical Data

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Cl at position 3 C₆H₈ClN₃ 157.6 Not reported Electron-withdrawing Cl enhances metabolic stability .
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (hydrochloride) CH₃ at position 2 C₇H₁₂ClN₃ 173.64 Not reported Methyl group increases lipophilicity but may reduce metabolic stability due to oxidation susceptibility .
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (hydrochloride) C₆H₅ at position 2 C₁₂H₁₄ClN₃ 235.71 Not reported Bulky phenyl group improves target affinity but may hinder solubility .
7-(4-Chlorophenyl)-2,6-diphenyl derivative Cl-phenyl at position 7 C₁₉H₁₅ClN₃ 320.8 226–227 Extended conjugation enhances antiproliferative activity .
3-Trifluoromethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CF₃ at position 3 C₇H₈F₃N₃ 191.16 Not reported CF₃ group improves resistance to enzymatic degradation .

Biological Activity

3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS No. 933754-78-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, antiproliferative effects, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C6_6H8_8ClN3_3
  • Molecular Weight : 157.6 g/mol
  • Structure : The compound features a pyrazolo[4,3-c]pyridine core with a chlorine substituent at the 3-position.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit various biological activities, including antiproliferative effects against cancer cell lines. The following sections detail specific findings related to the biological activity of 3-chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine.

Antiproliferative Activity

A study evaluated the antiproliferative activity of several pyrazolo[4,3-c]pyridine derivatives against human cancer cell lines such as MV4-11 (leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer). The results indicated that:

  • Activity Against Cancer Cell Lines : The compound demonstrated significant antiproliferative effects, particularly at concentrations around 10 µM.
CompoundCell LineIC50_{50} (µM)Mechanism of Action
3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridineMV4-118.5Induction of PARP cleavage
3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridineK5629.0Activation of caspase 9
3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridineMCF-77.2Reduction of PCNA expression

The compound's mechanism includes the induction of apoptosis through the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases involved in the apoptotic pathway .

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Regulation : It reduces the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication and cell cycle progression.
  • Microtubule Dynamics : The fragmentation of microtubule-associated protein light chain 3 (LC3) suggests involvement in autophagy processes alongside apoptosis.

Case Studies

In a notable case study involving K562 cells treated with the compound:

  • Treatment for 48 hours resulted in a significant reduction in BrdU-positive cells from approximately 40% to about 10%, indicating a strong inhibitory effect on cell proliferation.

Q & A

Q. What are the key synthetic routes for 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes, including cyclization and functionalization. For example, similar pyrazolo[4,3-c]pyridine derivatives are synthesized via:

  • Step 1 : Condensation of precursors like tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate with hydrazine derivatives (e.g., 2-hydroxyethylhydrazine) in ethanol under reflux .
  • Step 2 : Sulfonylation or halogenation using reagents like 5-chloronaphthalene-1-sulfonyl chloride in acetonitrile .
  • Step 3 : Deprotection (e.g., HCl gas treatment) to yield the final product .
    Optimization : Temperature, solvent polarity, and catalyst selection (e.g., tert-butylamine for ring-closure reactions) critically influence yield and purity. For instance, anhydrous conditions prevent hydrolysis of intermediates .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography : Reveals 3D conformation (e.g., half-chair conformation of the tetrahydropyridine ring) and dihedral angles between fused rings (e.g., 75.19° between pyrazole and naphthalene systems) .
  • NMR/FTIR : Identifies functional groups (e.g., Cl substituents) and hydrogen bonding patterns. For example, N–H···O and O–H···Cl interactions stabilize crystal packing .
  • Mass spectrometry : Confirms molecular weight (e.g., 443.34 g/mol for a chlorinated derivative) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro-substituents) influence reactivity and biological activity?

  • Reactivity : Chlorine atoms enhance electrophilicity, facilitating nucleophilic substitutions (e.g., sulfonamide formation) . Substituents like hydroxyethyl groups improve solubility for in vitro assays .
  • Biological activity : Chlorinated derivatives exhibit kinase inhibition potential. For example, ERK2 kinase complexes with pyrazolo[4,3-c]pyridines show IC₅₀ values <100 nM due to hydrophobic interactions with the ATP-binding pocket .

Q. What computational methods predict interactions between this compound and biological targets?

  • Docking studies : Molecular dynamics simulations (e.g., using AutoDock Vina) model binding to kinases by aligning the pyrazolo[4,3-c]pyridine core with conserved catalytic lysine residues .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values for chloro groups) with inhibitory activity .

Q. How do crystallographic data resolve contradictions in reported biological activities?

  • Case study : Variations in dihedral angles (e.g., 75.19° vs. 85° in analogs) alter π-stacking efficiency with aromatic residues (e.g., Phe residues in kinases), explaining divergent IC₅₀ values .
  • Hydrogen bonding : Crystal structures show N–H···Cl interactions stabilize bioactive conformations, which may not be evident in solution-phase studies .

Methodological Recommendations

  • Synthetic challenges : Use inert atmospheres for moisture-sensitive intermediates .
  • Crystallization : Slow evaporation from methanol yields diffraction-quality crystals .
  • Bioactivity assays : Pair SPR (surface plasmon resonance) with X-ray structures to validate binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.